molecular formula C11H16N2O2 B3135371 (S)-Benzyl (1-aminopropan-2-yl)carbamate CAS No. 400652-46-2

(S)-Benzyl (1-aminopropan-2-yl)carbamate

Cat. No.: B3135371
CAS No.: 400652-46-2
M. Wt: 208.26
InChI Key: GGFHGJCSVCTZJU-VIFPVBQESA-N
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Description

(S)-Benzyl (1-aminopropan-2-yl)carbamate is a chiral compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. The (S)-enantiomer of this compound indicates that it has a specific three-dimensional arrangement, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-aminopropan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of (S)-1-aminopropan-2-ol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of dimethyl carbonate as a carbamoylating agent. This phosgene-free synthesis is environmentally friendly and can be carried out in a flow system over solid catalysts such as iron-chrome catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of dimethyl carbonate as a carbamoylating agent is preferred due to its lower environmental impact and safety compared to traditional methods involving phosgene .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-aminopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce primary amines .

Scientific Research Applications

(S)-Benzyl (1-aminopropan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-aminopropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

(S)-Benzyl (1-aminopropan-2-yl)carbamate is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can influence its biological activity and interactions, making it distinct from other carbamates.

Properties

IUPAC Name

benzyl N-[(2S)-1-aminopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFHGJCSVCTZJU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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